![molecular formula C16H24N4O4 B2923889 N1-(isoxazol-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034509-26-5](/img/structure/B2923889.png)
N1-(isoxazol-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide
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Description
N1-(isoxazol-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H24N4O4 and its molecular weight is 336.392. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Metabolism
A study by Obach et al. (2018) explored the pharmacokinetics and metabolism of a compound with a similar structural motif, focusing on its metabolization into two primary metabolites. This research highlights the significance of physiologically based pharmacokinetic (PBPK) modeling in estimating circulating drug metabolite exposure in humans, using in vitro data. The study underscores the complexity of predicting in vivo drug metabolism based solely on in vitro observations, emphasizing the need for comprehensive pharmacokinetic modeling (Obach et al., 2018).
Receptor Interactions
Lan et al. (1999) investigated the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, providing insight into the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This study is crucial for understanding how modifications in the chemical structure can impact receptor binding and antagonist potency, which is relevant for the design of compounds targeting specific receptors (Lan et al., 1999).
Synthetic Pathways and Characterization
Titi et al. (2020) conducted synthesis, characterization, and an X-ray crystal study of pyrazole derivatives, identifying their antitumor, antifungal, and antibacterial pharmacophore sites. This research provides a framework for the synthesis of novel compounds and their potential applications in treating various diseases. Understanding the synthetic pathways and structural characterization of these compounds can aid in the development of new drugs with improved efficacy and safety profiles (Titi et al., 2020).
Molecular Dynamics and Computational Studies
Alzate-Morales et al. (2010) performed a computational study on the interaction of N1 substituted pyrazole derivatives with B-Raf kinase, using docking and molecular dynamics (MD) simulations. This research sheds light on the structural and energetic preferences of inhibitors, contributing to the design of targeted therapies for cancer and other diseases. Computational approaches offer valuable insights into the molecular interactions and dynamics that govern the activity of potential therapeutics (Alzate-Morales et al., 2010).
properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c21-15(16(22)18-14-5-10-24-19-14)17-11-12-1-6-20(7-2-12)13-3-8-23-9-4-13/h5,10,12-13H,1-4,6-9,11H2,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWMIRJLHWMNAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.